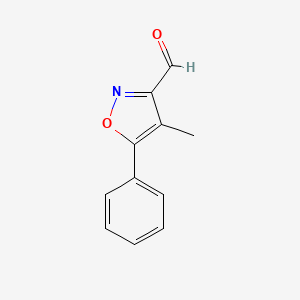

4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde is a heterocyclic compound characterized by the presence of an oxazole ring substituted with a methyl group at the 4-position and a phenyl group at the 5-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-5-phenyl-1,2-oxazole with a formylating agent such as Vilsmeier-Haack reagent (DMF and POCl3) to introduce the aldehyde group at the 3-position .

Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products, with careful control of temperature, pressure, and reagent concentrations.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The oxazole ring can participate in electrophilic aromatic substitution reactions, where the phenyl group can be further functionalized.

Common Reagents and Conditions:

Oxidation: KMnO4 in an aqueous medium under reflux conditions.

Reduction: NaBH4 in methanol or ethanol at room temperature.

Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: 4-Methyl-5-phenyl-1,2-oxazole-3-carboxylic acid.

Reduction: 4-Methyl-5-phenyl-1,2-oxazole-3-methanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the anticancer properties of 4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde. It has shown cytotoxic effects against several cancer cell lines, including:

| Cell Line | IC50 Value (µM) |

|---|---|

| HT-29 (Colon) | 15.2 |

| MCF7 (Breast) | 12.8 |

| A549 (Lung) | 10.5 |

The mechanism of action appears to involve the induction of apoptosis through pathways such as DNA damage and modulation of apoptotic pathways . For instance, a study published in Nature reported that treatment with this compound significantly reduced cell viability in breast cancer cells, activating caspase pathways .

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies indicate that it can inhibit bacterial growth at concentrations as low as 20 µg/mL . The proposed mechanism includes disruption of microbial cell membranes and interference with metabolic pathways .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It can be synthesized through various methods, including the Vilsmeier-Haack reaction, which facilitates the formylation of oxazoles to yield carbaldehyde derivatives. Its versatility allows for the development of new derivatives with enhanced biological activities.

Material Sciences

The unique properties of oxazole derivatives, including this compound, make them suitable for applications in material sciences. They exhibit diverse weak interactions such as hydrogen bonds and pi-pi stacking, which can be exploited in the development of novel materials with specific functionalities . This includes potential applications in coatings, polymers, and nanomaterials.

Study 1: Anticancer Efficacy

A comprehensive study evaluated the efficacy of this compound on various cancer cell lines. The results indicated significant cytotoxicity and apoptosis induction through ROS generation and enzyme inhibition mechanisms .

Study 2: Antimicrobial Activity

In another investigation focused on antimicrobial efficacy, the compound was tested against multiple bacterial strains. The findings revealed substantial inhibition at low concentrations, suggesting its potential as a therapeutic agent against bacterial infections .

Mécanisme D'action

The biological activity of 4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde is attributed to its ability to interact with specific molecular targets. The oxazole ring can engage in hydrogen bonding and π-π interactions with proteins and nucleic acids, influencing various biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites in enzymes, potentially inhibiting their activity and affecting cellular processes.

Comparaison Avec Des Composés Similaires

- 4-Methyl-5-phenyl-1,3-oxazole-2-carbaldehyde

- 5-Methyl-2-phenyl-1,3-oxazole-4-carbaldehyde

Comparison: While these compounds share the oxazole ring and similar substituents, their positional isomerism leads to different chemical reactivity and biological activity. 4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde is unique due to the specific positioning of the aldehyde group, which influences its interaction with other molecules and its overall stability.

Activité Biologique

4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and the mechanisms underlying its activity, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the following molecular formula: C11H9N1O2. Its structure features an oxazole ring, which is known for contributing to various biological activities in similar compounds. The presence of both a methyl and a phenyl group enhances its lipophilicity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate aldehydes with substituted phenyl compounds under acidic or basic conditions. Various synthetic routes have been explored, including metal-free methods that facilitate the formation of isoxazoles with diverse substituents .

Anticancer Properties

Recent studies have indicated that this compound exhibits significant cytotoxic activity against several cancer cell lines. For example:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.63 | |

| U937 (Monocytic Leukemia) | 12.34 | |

| CEM (T-Acute Lymphoblastic Leukemia) | 10.50 |

These results demonstrate that the compound can induce apoptosis in cancer cells, potentially through mechanisms involving the modulation of apoptotic pathways such as p53 activation and caspase cleavage .

The proposed mechanism of action for this compound includes:

- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cell proliferation and survival.

- Induction of Apoptosis : Activation of apoptotic pathways leads to increased cell death in cancerous cells.

- Antioxidant Activity : Similar compounds have shown to exert antioxidant effects by scavenging free radicals.

Case Studies

In a recent study focusing on the structure–activity relationship (SAR) of isoxazole derivatives, this compound was evaluated alongside other analogs. The findings highlighted its superior potency compared to derivatives lacking specific substitutions at the oxazole ring .

Comparative Analysis

A comparative analysis with related compounds reveals that modifications at the C5 position of the isoxazole ring significantly influence biological activity:

| Compound | Activity | IC50 (µM) | Notes |

|---|---|---|---|

| 4-Methyl-5-phenylisoxazole | Moderate | 15.63 | Effective against MCF-7 |

| 5-Bromo isoxazole | Low | 30.00 | Less effective than target |

| Phenylisoxazole | High | 12.00 | Similar mechanism of action |

This table illustrates how structural variations can lead to significant differences in biological potency.

Propriétés

IUPAC Name |

4-methyl-5-phenyl-1,2-oxazole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-8-10(7-13)12-14-11(8)9-5-3-2-4-6-9/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFHFMNSHRAATTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ON=C1C=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.